molecular formula C11H8BrNO B1373876 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one CAS No. 894854-73-0

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one

Cat. No.: B1373876
CAS No.: 894854-73-0
M. Wt: 250.09 g/mol
InChI Key: NANYLNYMOOKXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to an isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(isoquinolin-1-yl)ethan-1-one typically involves the bromination of 1-(isoquinolin-1-yl)ethan-1-one. One common method is the reaction of 1-(isoquinolin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as isoquinoline can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 1-(isoquinolin-1-yl)ethan-1-amine, 1-(isoquinolin-1-yl)ethan-1-thiol, and 1-(isoquinolin-1-yl)ethan-1-ol.

    Oxidation: Products include 1-(isoquinolin-1-yl)ethanoic acid.

    Reduction: Products include 1-(isoquinolin-1-yl)ethanol.

Scientific Research Applications

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-(Isoquinolin-1-yl)ethan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Chloro-1-(isoquinolin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    1-(Isoquinolin-1-yl)propan-1-one: Contains an additional carbon in the alkyl chain, affecting its reactivity and biological interactions.

Uniqueness

2-Bromo-1-(isoquinolin-1-yl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and the ability to form specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-bromo-1-isoquinolin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-7-10(14)11-9-4-2-1-3-8(9)5-6-13-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANYLNYMOOKXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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